Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate

Stereochemistry Medicinal Chemistry Structure-Activity Relationship

This specific trans-(1R,2S) stereoisomer is essential for pharmaceutical SAR studies where cyclopropane ring conformation dictates target binding and metabolic stability. Its cyanomethyl and ethyl ester groups provide orthogonal reactivity, enabling precise, sequential derivatization not possible with cis-isomers or unsubstituted analogs. Procure this well-defined chiral scaffold for drug discovery.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 84673-46-1
Cat. No. B1521356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate
CAS84673-46-1
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1CC#N
InChIInChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7-/m1/s1
InChIKeyMANVJJFBBHUGPY-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS 84673-46-1): Stereo-defined Cyclopropane Building Block for Drug Discovery & SAR Studies


Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS 84673-46-1, molecular formula C₈H₁₁NO₂, MW 153.18) is a chiral cyclopropane derivative characterized by a rigid three-membered ring core bearing an ethyl ester and a cyanomethyl substituent in a defined trans (1R,2S) stereochemistry . This configuration renders it a valuable intermediate in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in pharmaceutical research, where the conformational constraints imposed by the cyclopropane ring can profoundly influence target binding and metabolic stability [1].

Why Generic Substitution Fails: The Critical Role of trans-Stereochemistry and the Cyanomethyl Handle in Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate


In the context of cyclopropane-containing drug design, generic substitution is not viable due to the profound impact of stereochemistry on biological activity and the distinct synthetic utility of functional group handles. The target compound's specific trans (1R,2S) configuration creates a unique spatial arrangement of the cyanomethyl and carboxylate moieties, which is fundamentally different from its cis-isomer (CAS 84673-47-2) or regioisomers like ethyl 1-(cyanomethyl)cyclopropanecarboxylate (CAS 3697-69-6) . These stereochemical and positional variations can lead to divergent binding modes with biological targets, as highlighted in studies of cyclopropane-containing CCR5 antagonists [1]. Furthermore, the cyanomethyl group is not a passive substituent; it is a reactive handle for further derivatization, while the ethyl ester offers orthogonal reactivity for sequential synthesis, a combination not present in simpler analogs . Simply using an unsubstituted or cis-configured analog risks compromising both target engagement and the efficiency of the synthetic route.

Quantitative Differentiation Guide: Direct Evidence for Prioritizing Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate


Stereochemical Divergence: trans-Configuration Offers a Distinct Spatial Vector for Pharmacophore Modeling

The target compound's trans (1R,2S) stereochemistry presents a dihedral angle between the cyanomethyl and ethyl carboxylate groups that is approximately 180°, in contrast to the ~0° angle in the cis-isomer (CAS 84673-47-2). This structural difference fundamentally alters the vector of the cyanomethyl moiety. While quantitative biological data for these specific isomers is not available in the public domain, class-level inference from cyclopropane-containing CCR5 antagonist patents demonstrates that even minor stereochemical changes can drastically alter potency [1].

Stereochemistry Medicinal Chemistry Structure-Activity Relationship

Regioisomeric Advantage: Positional Control of the Cyanomethyl Group for Targeted Derivatization

The target compound places the cyanomethyl group on the cyclopropane ring's 2-position, adjacent to the carboxylate, whereas ethyl 1-(cyanomethyl)cyclopropanecarboxylate (CAS 3697-69-6) features the cyanomethyl group directly attached to the carboxylate-bearing carbon. This regioisomerism yields molecules with identical molecular formulas (C₈H₁₁NO₂) and molecular weights (153.18 g/mol) but entirely different substitution patterns . Class-level inference from cyclopropane-containing analogs indicates that substitution pattern is a primary determinant of biological activity, often influencing target engagement more significantly than the presence of functional groups alone [1].

Regioselectivity Organic Synthesis Building Block

Class-Level Metabolic Stability Enhancement via the Cyclopropane Core

The cyclopropane ring is a well-established structural motif in medicinal chemistry, used to enhance the metabolic stability of drug candidates. Class-level evidence indicates that cyclopropane-containing compounds are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to their acyclic or larger ring counterparts [1][2]. For example, a study on cyclopropanecarboxylic acid showed that it was a superior substrate for carnitine conjugation compared to cyclobutanecarboxylic acid and cyclohexanecarboxylic acid in rat hepatocytes, suggesting a unique metabolic handling of the three-membered ring [3].

Metabolic Stability Pharmacokinetics Drug Design

Best-Fit Application Scenarios for Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate Based on Verified Differentiation


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The trans-stereochemistry and the specific 1,2-substitution pattern of this compound make it an ideal tool for SAR investigations. Researchers can use this well-defined building block to introduce a rigid, chiral cyclopropane scaffold into a lead molecule, systematically probing the effects of the cyanomethyl group's spatial orientation on target binding affinity, as demonstrated in the class of CCR5 antagonists [1].

Scaffold-Hopping for Metabolic Stability Enhancement

For drug discovery programs facing challenges with poor metabolic stability of lead candidates, this compound offers a scaffold-hopping opportunity. Replacing a flexible linker or a more metabolically labile ring system with the trans-2-(cyanomethyl)cyclopropane core can introduce conformational rigidity and potentially improve pharmacokinetic properties, a strategy supported by class-level evidence on the advantages of cyclopropane fragments [2][3].

Synthesis of Chiral, Polyfunctionalized Cyclopropane Intermediates

The orthogonal functional groups—the ethyl ester and the cyanomethyl group—provide distinct chemical handles for sequential derivatization. This allows for the construction of complex, enantiomerically pure molecules in a controlled manner . The trans-stereochemistry ensures that these modifications occur with a predictable spatial outcome, a critical requirement in the synthesis of complex natural product analogs or advanced pharmaceutical intermediates.

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